molecular formula C17H18O2 B14560358 3,5-Dimethylphenyl 2,4-dimethylbenzoate CAS No. 62262-11-7

3,5-Dimethylphenyl 2,4-dimethylbenzoate

Cat. No.: B14560358
CAS No.: 62262-11-7
M. Wt: 254.32 g/mol
InChI Key: BMAYJZCKVOIFGC-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 2,4-dimethylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two methyl groups on the phenyl ring and two methyl groups on the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenyl 2,4-dimethylbenzoate can be achieved through esterification reactions. One common method involves the reaction of 3,5-dimethylphenol with 2,4-dimethylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl 2,4-dimethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethylphenyl 2,4-dimethylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl 2,4-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acids, which may interact with enzymes or receptors in biological systems. The aromatic rings can participate in π-π interactions with other aromatic compounds, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethylphenyl 2,4-dimethylbenzoate is unique due to the specific positioning of the methyl groups on both the phenyl and benzoate moieties. This structural arrangement can influence its reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds .

Properties

CAS No.

62262-11-7

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

(3,5-dimethylphenyl) 2,4-dimethylbenzoate

InChI

InChI=1S/C17H18O2/c1-11-5-6-16(14(4)8-11)17(18)19-15-9-12(2)7-13(3)10-15/h5-10H,1-4H3

InChI Key

BMAYJZCKVOIFGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC2=CC(=CC(=C2)C)C)C

Origin of Product

United States

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